molecular formula C17H14BrFN4O2S B2990639 N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251548-00-1

N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2990639
CAS RN: 1251548-00-1
M. Wt: 437.29
InChI Key: BVHZREIDZPQFAF-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14BrFN4O2S and its molecular weight is 437.29. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Pyridine linked thiazole derivatives, including those with similar structural motifs, have shown promising anticancer activities against various cancer cell lines, such as liver carcinoma (HepG2) and breast cancer (MCF-7), with significant potency compared to standard treatments like 5-fluorouracil. These findings suggest potential applications in developing novel anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020).

Antimicrobial Agents

  • Compounds containing the oxadiazole moiety, particularly those with additional fluorine atoms and thioacetamide functionalities, have demonstrated notable antimicrobial properties. This highlights the potential for the development of new antimicrobial agents targeting a range of bacterial and fungal pathogens (K. Parikh & D. Joshi, 2014).

Synthetic Applications and Molecular Docking

  • The synthesis and evaluation of related compounds, including thiazole and pyridine derivatives, have provided insights into their binding sites and interactions with biological targets such as Rho-associated protein kinase (ROCK-1), indicating potential for targeted therapeutic applications (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Dual Inhibitors for PI3K/mTOR

  • Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored the use of various 6,5-heterocycles to improve metabolic stability, indicating potential research applications in cancer therapy and drug development (Markian M Stec et al., 2011).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN4O2S/c1-2-14-22-17(25-23-14)10-3-6-16(20-8-10)26-9-15(24)21-13-5-4-11(18)7-12(13)19/h3-8H,2,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHZREIDZPQFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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